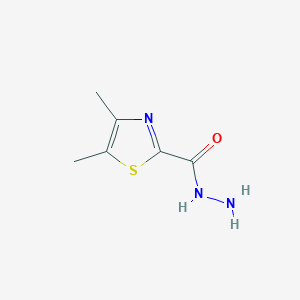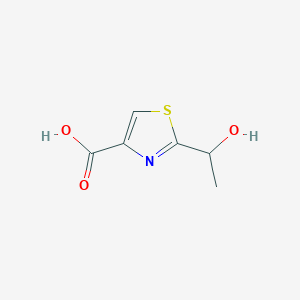
2-Fluoro-5-(methoxycarbonyl)benzoic acid
Vue d'ensemble
Description
2-Fluoro-5-(methoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C9H7FO4 and its molecular weight is 198.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hypoglycemic Activity : The study by Grell et al. (1998) explored the structure-activity relationships in hypoglycemic benzoic acid derivatives. They found that specific substitutions in benzoic acid derivatives, including fluoro and methoxycarbonyl groups, resulted in compounds with significant hypoglycemic activity, useful for treating type 2 diabetes (Grell et al., 1998).
Synthesis of SGLT2 Inhibitors : Zhang et al. (2022) described the industrial-scale synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).
Directed Lithiation of Benzoic Acids : Bennetau et al. (1995) investigated the directed lithiation of unprotected benzoic acids, which is important for synthesizing ortho-substituted products, a process relevant in medicinal chemistry (Bennetau et al., 1995).
Synthesis of Mono- and Difluoronaphthoic Acids : Tagat et al. (2002) developed syntheses for various mono- and difluoronaphthoic acids, demonstrating the utility of fluorine substitution in benzoic acid derivatives in creating biologically active compounds (Tagat et al., 2002).
Methanogenic Degradation of Aromatic Compounds : Londry and Fedorak (1993) used fluorinated benzoic acids to study the methanogenic degradation of aromatic compounds, providing insights into environmental biodegradation processes (Londry & Fedorak, 1993).
Magnetic Interactions in Cobalt Clusters : Li et al. (2014) explored the synthesis of linear trinuclear cobalt clusters using 5-fluoro-2-hydroxy-benzoic acid, demonstrating the role of fluorinated benzoic acids in magnetic materials research (Li et al., 2014).
Electrochemical Oxidation of Organic Compounds : Rudenko et al. (1983) conducted a voltammetric investigation of various substituted benzoic acids, including fluoro derivatives, in electrochemical studies, highlighting their relevance in electrochemistry (Rudenko et al., 1983).
Propriétés
IUPAC Name |
2-fluoro-5-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHCAUHEORIQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




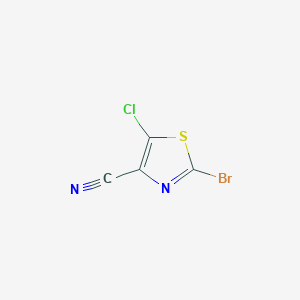
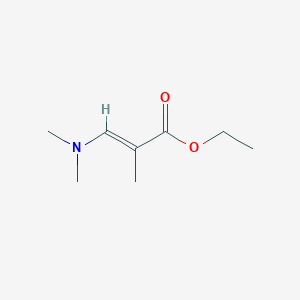

![2-Bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B7900552.png)
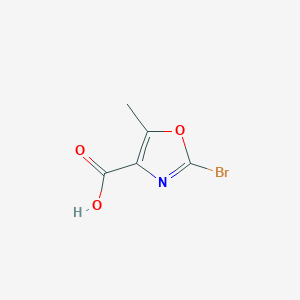

![Naphtho[1,2-d]oxazol-2-ylamine](/img/structure/B7900568.png)


